methyl 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-pyrazin-2-yl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)7-4-6(12-13-7)8-5-10-2-3-11-8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRVKPQSYAJPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Methyl 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that contains both pyrazole and pyrazine rings. It has garnered interest for its diverse applications across chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry
Methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds.
Biology
This compound is investigated for its potential as a bioactive molecule, specifically for its antimicrobial and anticancer properties. Several pyrazole biomolecules have demonstrated potential as anti-inflammatory and anticancer agents . Examples include:
- N,N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline, which exhibited significant cytotoxic potential against Hep-2 and P815 cancer cell lines .
- Certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives displayed potent antitumor activity with growth inhibitory properties .
- Specific pyrazole-containing amide derivatives showed promising cytotoxicity against HCT-116, Huh-7, and MCF-7 cell lines, arresting the cell cycle at the SubG1/G1 phase .
Medicine
The compound is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors. For instance, certain pyrazole-based derivatives have shown potential in ALK5 inhibition . Some trisubstituted pyrazole-containing derivatives exhibited significant potential against crizotinib .
Industry
Methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate is utilized in developing advanced materials like organic semiconductors and light-emitting diodes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The nature and position of substituents on the pyrazole ring significantly alter physicochemical properties. Key analogs include:
Key Observations :
- Electron-withdrawing vs.
- Ester Group Influence : Methyl esters (target compound) generally exhibit higher metabolic stability than ethyl esters (e.g., Ethyl 3-methyl-1H-pyrazole-5-carboxylate) but lower solubility in polar solvents .
Anticancer Potential
- Ethyl 1-(2'-hydroxy-3'-aroylpropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives show activity against A549 lung cancer cells, with IC₅₀ values in the micromolar range. The aryl substituents at the 3-position are critical for cytotoxicity, suggesting that the pyrazine group in the target compound may offer unique interactions with cancer cell targets .
- Methyl 3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxylate (JR-13989) demonstrates predicted bioactivity due to its chloro and hydroxyl substituents, which enhance membrane permeability and target binding .
Coordination Chemistry
- Ethyl 3-ferrocenyl-1-(pyridin-2-yl-methyl)-1H-pyrazole-5-carboxylate forms stable complexes with transition metals (e.g., Fe, Ni), leveraging both pyrazole and pyridine for chelation. The target compound’s pyrazine group could similarly coordinate metals, but with distinct geometry and electronic effects .
Hydrogen Bonding and Crystal Packing
- The pyrazine ring in the target compound can participate in N–H···N hydrogen bonds, akin to patterns observed in 3-(1H-tetrazol-5-yl)pyridinium dinitrate , which forms supramolecular networks via tetrazole and pyridine interactions .
- In contrast, methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate relies on C–H···π interactions for crystal packing, demonstrating how substituent choice dictates solid-state behavior .
Biological Activity
Methyl 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a pyrazole core with a methyl ester and a pyrazine substituent. The structural features contribute to its biological activity, enabling interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 and A549, with IC50 values indicating potent activity .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives may inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of cyclooxygenase enzymes .
- Antifungal Activity : Some studies have explored the antifungal properties of pyrazole derivatives, suggesting that this compound could exhibit activity against specific fungal strains .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 26 | Induces apoptosis |
| Similar Pyrazole Derivative | MCF7 | 3.79 | Cytotoxicity |
| Similar Pyrazole Derivative | HepG2 | 0.71 | Antiproliferative |
These findings suggest that modifications to the pyrazole structure can enhance anticancer properties, making it a promising candidate for further development.
Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of pyrazole derivatives, it was found that certain compounds significantly reduced inflammation markers in vitro. The exact mechanism of action for this compound remains under investigation but is believed to involve inhibition of pro-inflammatory cytokines .
Antifungal Activity
The antifungal efficacy of related pyrazole compounds has been documented, with some derivatives showing notable activity against phytopathogenic fungi. While specific data on this compound is limited, its structural similarity suggests potential antifungal properties that warrant further exploration .
Case Studies
Several case studies have been conducted to evaluate the biological activities of pyrazole derivatives:
- Study on Anticancer Efficacy : A study evaluated a series of pyrazole derivatives against various cancer cell lines, demonstrating that modifications could significantly enhance potency. This compound was included in these evaluations and showed promising results against lung cancer cell lines .
- Inflammation Model Studies : In animal models of inflammation, compounds similar to this compound reduced edema and inflammatory markers significantly compared to control groups .
Preparation Methods
General Synthetic Approaches
Two main synthetic strategies are reported for preparing methyl 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate and closely related pyrazole carboxylates:
- Deprotonation and Carbonylation Route
- Cyclization of β-dicarbonyl Precursors with Amino-heterocycles
Deprotonation and Carbonylation Route
This method is based on the selective deprotonation of a pyrazole precursor followed by carboxylation with carbon dioxide or equivalents, then esterification to yield the methyl ester.
Step 1: Deprotonation of Pyrazole Precursor
The pyrazole compound bearing the pyrazin-2-yl substituent is deprotonated at the 5-position using a magnesium-organic base (e.g., a Grignard reagent) or organolithium reagents such as n-butyllithium or lithium diisopropylamide (LDA). Magnesium bases are preferred for industrial scalability due to lower cost and safety compared to organolithiums.
Step 2: Carbonylation
The resulting organometallic intermediate is reacted with carbon dioxide or a carbon dioxide equivalent to form the corresponding carboxylic acid intermediate.
Step 3: Esterification
The carboxylic acid is then converted to the methyl ester, typically by treatment with methanol under acidic or basic catalysis.
Step 4: Optional Conversion to Acyl Chloride
For further derivatization, the carboxylic acid intermediate can be converted to the acyl chloride using reagents like thionyl chloride or oxalyl chloride.
- Allows selective functionalization at the 5-position of the pyrazole ring.
- Provides access to various N-substituted pyrazole-5-carboxylates.
- Amenable to industrial scale with optimization.
- Use of highly reactive organolithium reagents requires low temperatures and careful handling.
- Organolithium reagents are expensive and generate safety concerns on scale-up.
- Magnesium bases offer a safer alternative but may require optimization for yield and selectivity.
Representative Reaction Scheme:
$$
\text{Pyrazole precursor} \xrightarrow[\text{Mg-base}]{\text{deprotonation}} \text{Organomagnesium intermediate} \xrightarrow[\text{CO}_2]{\text{carbonylation}} \text{Carboxylic acid} \xrightarrow[\text{MeOH}]{\text{esterification}} \text{Methyl ester}
$$
Industrial Considerations and Improvements
Recent patent literature emphasizes the need for safer, more economical, and scalable methods. The following improvements have been proposed:
| Aspect | Traditional Method | Improved Method |
|---|---|---|
| Base for Deprotonation | Organolithium reagents (n-BuLi, LDA) | Magnesium-organic bases (Grignard reagents) |
| Reaction Temperature | Low temperature (-78 °C) | Milder conditions |
| Reagents Safety | Hazardous (explosive diazo compounds) | Safer reagents, catalytic processes |
| Waste Generation | High, including toxic solvents and metals | Reduced waste, greener solvents |
| Yield and Purification | Low yield, difficult isolation | Optimized steps for higher yield and purity |
| Scalability | Limited due to safety and cost | Improved for industrial-scale production |
Detailed Research Findings and Data
A patent (CN103958496A) describes a process for preparing N-substituted 1H-pyrazole-5-carboxylate compounds, including this compound, by:
- Deprotonating the pyrazole precursor with a magnesium-organic base.
- Reacting the intermediate with carbon dioxide to introduce the carboxylate group.
- Subsequent esterification to obtain the methyl ester.
This process reduces the number of steps, avoids expensive organolithium reagents, and is suitable for industrial scale due to safety and cost advantages. The method also allows for further conversion to acyl chlorides, useful for synthesizing derivatives with agricultural applications.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|---|
| Organolithium Deprotonation + CO2 | n-Butyllithium or LDA, CO2, low temp (-78 °C) | High selectivity, well-studied | Expensive, hazardous, low scalability | Limited due to safety and cost |
| Magnesium Base Deprotonation + CO2 | Grignard reagents, CO2, milder temp | Safer, cheaper, scalable | Requires optimization for yield | Suitable for industrial production |
| Cyclization with 3-butyne-2-one | 3-butyne-2-one, ethyl diazoacetate, InCl3 catalyst | Direct ring formation | Toxic reagents, low yield, waste | Not preferred industrially |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate?
- The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using pyrazin-2-ylboronic acid with methyl 3-bromo-1H-pyrazole-5-carboxylate in degassed DMF/H2O under inert conditions (e.g., Pd(PPh3)4, K3PO4) . Cyclocondensation reactions involving ethyl acetoacetate and hydrazine derivatives are also employed, followed by esterification to yield the methyl ester .
Q. How can the purity and structural integrity of this compound be validated?
- Characterization involves multi-spectral analysis:
- IR spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1700 cm<sup>-1</sup>).
- <sup>1</sup>H/<sup>13</sup>C NMR to identify pyrazole and pyrazine proton environments and confirm substitution patterns.
- Mass spectrometry (EI/ESI) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C10H8N4O2).
- Melting point determination to assess crystallinity and purity .
Q. What safety precautions are required when handling this compound?
- While specific toxicity data are limited, general pyrazole-handling protocols apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation.
- Avoid environmental release; collect spills with inert absorbents and dispose via licensed waste management .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in pyrazole-pyrazine coupling reactions?
- Regioselectivity arises from steric and electronic factors. Pyrazine’s electron-deficient C2 position favors nucleophilic attack during cross-coupling. Computational studies (DFT) show lower activation barriers for C2 coupling compared to C3, driven by π-π interactions between the pyrazole and palladium catalyst .
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Discrepancies often stem from assay conditions (e.g., cell lines, concentration ranges). Methodological solutions include:
- Standardizing bioassays (e.g., consistent ATP levels in kinase inhibition studies).
- Validating results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).
- Re-evaluating compound stability under experimental conditions (e.g., hydrolysis in aqueous media) .
Q. What computational tools are effective for predicting the compound’s reactivity or supramolecular interactions?
- DFT calculations (e.g., B3LYP/6-311++G**) model electronic properties and optimize geometry.
- Molecular docking (AutoDock Vina) predicts binding modes with biological targets (e.g., kinases).
- Hirshfeld surface analysis identifies intermolecular interactions (e.g., C-H···N hydrogen bonds) in crystal structures .
Q. What strategies enable functionalization of the pyrazole ring without disrupting the pyrazine moiety?
- Protective group chemistry : Use tert-butyloxycarbonyl (Boc) to shield reactive sites during alkylation/acylation.
- Directed C-H activation : Employ Pd-catalyzed C-H arylation at the pyrazole’s C4 position using directing groups (e.g., -COOMe).
- Click chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition .
Methodological Tables
Table 1: Key Spectral Data for this compound
Table 2: Reaction Optimization for Cross-Coupling Synthesis
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(OAc)2, XPhos, K2CO3, DMF | 78 | >95 | |
| Pd(PPh3)4, K3PO4, DMF/H2O | 85 | >98 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
